molecular formula C15H16 B1583060 2,2-Diphenylpropane CAS No. 778-22-3

2,2-Diphenylpropane

Cat. No. B1583060
CAS RN: 778-22-3
M. Wt: 196.29 g/mol
InChI Key: MILSYCKGLDDVLM-UHFFFAOYSA-N
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Description

2,2-Diphenylpropane is a chemical compound with the molecular formula C15H16 . It has a molecular weight of 196.29 . It is used in the synthesis of various substances .


Molecular Structure Analysis

The linear formula of 2,2-Diphenylpropane is (CH3)2C(C6H5)2 . This indicates that the molecule consists of a central carbon atom bonded to two methyl groups (CH3) and two phenyl groups (C6H5).


Physical And Chemical Properties Analysis

2,2-Diphenylpropane is a liquid at room temperature . It has a density of 0.992 g/mL at 25 °C . Its melting point is between 26-28 °C, and it has a boiling point of 282 °C . The refractive index is 1.57 .

Scientific Research Applications

Microfluidity Measurement in Micellar Solutions

Diphenylpropane and dipyrenylpropane are effective pseudomonomolecular probes for measuring microfluidity in aqueous micellar solutions containing sodium dodecyl sulphate. These compounds allow for accurate microfluidity assessments at concentrations as low as 10 −5 M, offering an advantage over intermolecular probes which may suffer from distribution statistics issues (Zachariasse, 1978).

Synthesis of Chemical Compounds

1,3-Diphenylpropane-2,2-dithiol, a derivative of diphenylpropane, has been synthesized using ethanol, dry hydrogen sulfide, and hydrogen chloride. This process highlights the versatility of diphenylpropane in the synthesis of complex organic compounds (Fu & Wei-bing, 2006).

Photochemical Research

The photoamination of 1,1-diphenylpropene with ammonia and alkylamines in the presence of p-dicyanobenzene showcases the reactivity of diphenylpropane derivatives under photochemical conditions. This application is significant in understanding the photochemical behavior of aryl-substituted alkenes (Yamashita et al., 1991).

Agonist of PPAR Nuclear Receptors

Diphenylpropane derivatives have been identified as agonists of PPAR nuclear receptors. This discovery has implications in the study and treatment of metabolic, inflammatory, and neurodegenerative diseases, highlighting the potential medicinal applications of these compounds (Rosse, 2013).

Natural Product Research

In the study of natural products, new diphenylpropan-1,2-diols isolated from the roots of Erythrina variegata were found. These compounds are unusual diphenylpropan-1,2-diols with a syringyl group, demonstrating the presence of diphenylpropane derivatives in nature (Tanaka et al., 2002).

Excimer Formation Studies

Investigations into intramolecular excimer formation in diphenyl and triphenyl alkanes, such as 1,3-diphenylpropane, contribute to a deeper understanding of fluorescence characteristics and molecular configurations in organic chemistry (Hirayama, 1965).

Halogenation and Rearrangement Studies

Studies on the halogenation and rearrangement of 2-hydroxy-1,2-diphenylpropan-1-one (α-methylbenzoin) demonstrate the complex chemical behavior of diphenylpropane derivatives under various conditions, adding to the knowledge in organic synthesis and reaction mechanisms (Aitken & Aitken, 2008).

Polymer Science Applications

The study of post-sulfonated polyethersulfone based on 4,4′-dihydroxy-2,2-diphenylpropane (bisphenol-A) contributes significantly to the field of polymer science, particularly in understanding the microstructure and properties of polymers (Komber et al., 2012).

properties

IUPAC Name

2-phenylpropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILSYCKGLDDVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047892
Record name 2,2-Diphenylpropane
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylpropane

CAS RN

778-22-3, 13540-56-2
Record name Dimethyldiphenylmethane
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URL https://commonchemistry.cas.org/detail?cas_rn=778-22-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldiphenylmethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldiphenylmethane
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Record name 2,2-Diphenylpropane
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Record name 2,2-diphenylpropane
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Record name DIMETHYLDIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

As monohydric or polyhydric phenols it is possible to use: Phenol, o-, m- and p-cresol, 1,2,4-, 1,2,6-, 1,2,3-, 1,2,5-, 1,3,4- and 1,3,5-xylenol, p-tertiary butylphenol, o-, m- and p-phenylphenol, the isomeric amylphenols, octylphenols and nonylphenols, pyrocatechol, resorcinol, hydroquinone, 1,4-dihydroxynaphthalene and other dihydroxynaphthalenes, 4,4'-dihydroxydiphenyl, 2,2'-dihydroxydiphenyl and other isomeric dihydroxydiphenyls, 2,2'-, 2,4'- and 4,4'-dihydroxy-diphenylmethane individually or as mixtures (also referred to as bisphenol F), 4,4'-dihydroxydibenzyl, and substituted dihydroxydiphenylmethanes such as are produced by acid condensation of phenols with aldehydes or ketones, especially 4,4'-dihydroxy-diphenyl-2,2-propane, so-called diphenylpropane or bisphenol A, which can be prepared from phenol and acetone, and also dihydroxydiphenylcyclohexane. As further examples there may be mentioned: 4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenylmethane, 4,4'-dihydroxy-3,3',5,5'-tetramethyldiphenyl-2,2-propane, 4,4'-dihydroxy-3,3' ,5,5'-tetra-p-tert.-butyldiphenyl-methane, 4,4'-dihydroxy-3,3',5,5'-tetra-p-tert.-butyl-diphenyl-2,2-propane, 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyldiphenylmethane, 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyl-diphenyl-2,2-propane, 4,4'-dihydroxy-3,3',5,5'-tetraamyl-diphenylcyclohexane, 4,4'-dihydroxy-3,3',5,5'-tetra-p-tert.-butyldiphenyl-cyclohexane and 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyl-diphenyl-cyclohexane.
[Compound]
Name
octylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nonylphenols
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0 (± 1) mol
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reactant
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[Compound]
Name
dihydroxynaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2,4'- and 4,4'-dihydroxy-diphenylmethane
Quantity
0 (± 1) mol
Type
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0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
substituted dihydroxydiphenylmethanes
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0 (± 1) mol
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reactant
Reaction Step Ten
[Compound]
Name
phenols
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0 (± 1) mol
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reactant
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[Compound]
Name
m- and p-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
1,3,4- and 1,3,5-xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
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0 (± 1) mol
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reactant
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[Compound]
Name
m- and p-phenylphenol
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0 (± 1) mol
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[Compound]
Name
amylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Synthesis routes and methods II

Procedure details

541 g of 2-chloro-2-phenylpropane (3.5 mol) were added dropwise at 5° C. with stirring to a suspension of 35 g of clean pulverised aluminium chloride in 3.5 1 of dry benzene in the course of 5 h, and the mixture was kept at 5° C. for a further 15 min. and then poured onto ice. The benzene phase was neutralised with potassium carbonate after separating off the aqueous phase, dried and freed from excess benzene. 650 g of crude product were obtained, which was fractionally distilled through a column about 100 cm long. 527 g (78% of the theoretical yield) of 2,2-diphenylpropane passed over at 152°-160° C. and 20 mbar.
Quantity
541 g
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reactant
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35 g
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Synthesis routes and methods III

Procedure details

0.5 mol of Compound A were stirred at 40° C. and under 20 bar of H2 in 3,000 ml of ethyl acetate with the addition of 27 g of palladium/carbon (5% Pd) and 1 mol of triethylamine; during the course of the reaction a further 15 g of Pd/C were added in total. After distillation, 84% of Compound B was obtained.
Name
Compound A
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27 g
Type
catalyst
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diphenylpropane
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2,2-Diphenylpropane
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2,2-Diphenylpropane
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2,2-Diphenylpropane
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2,2-Diphenylpropane
Reactant of Route 6
2,2-Diphenylpropane

Citations

For This Compound
812
Citations
RK Kuester, IG Sipes - Drug Metabolism and Disposition, 2007 - ASPET
This study investigated the kinetics of glucuronidation of bisphenol A (BPA; 4,4′-dihydroxy-2,2-diphenylpropane) in cryopreserved human hepatocytes (HCs). Incubation conditions …
Number of citations: 49 dmd.aspetjournals.org
J Bicerano, HA Clark - Macromolecules, 1988 - ACS Publications
This paper summarizes the first part of the results of a series of calculations intendedto relate the properties of bisphenol A (BPA) polycarbonate and the poly (ester carbonates)(PEC) of …
Number of citations: 78 pubs.acs.org
GD Connelly, AE Tipping - Journal of fluorine chemistry, 1994 - Elsevier
Reaction of the oxyl (CF 3 ) 2 NO· (1) with t-butylbenzene (c. 3:1 molar ratio) at room temperature gives the hydroxylamine (CF 3 ) 2 NOH (3) (43% on oxyl) and a multicomponent higher-…
Number of citations: 1 www.sciencedirect.com
CG Moseley - 1967 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been microfilmed exactly as received 67-16,316 MOSELEY, Charles Glenn, 1940ELECTRICAL EFFECTS …
Number of citations: 4 search.proquest.com
IM Davletbaeva, II Zaripov, RS Davletbaev… - Russian Journal of …, 2014 - Springer
Polyurethanes prepared from anionic initiators, 4,4′-dihydroxy-2,2-diphenylpropane, and aromatic isocyanates were studied by IR spectroscopy. The hydroxy groups in 4,4′-…
Number of citations: 9 link.springer.com
RR Kulkarni, SP Joshi - Natural Product Research, 2013 - Taylor & Francis
A new substituted 2,2-diphenylpropane (1) and two new ethoxylated aromatic monoterpene alcohols (2 and 4) have been isolated from the acetone extract of the aerial parts of …
Number of citations: 8 www.tandfonline.com
IM Davletbaeva, II Zaripov, RR Karimullin… - … Science, Series B, 2017 - Springer
Metal complexes are prepared from poly(oxyethylene glycol) and iron(III) chloride and studied as modifiers of framed aromatic polyurethanes. The latter polymers are synthesized on the …
Number of citations: 4 link.springer.com
KT Serijan, PH Wise - Journal of the American Chemical Society, 1951 - ACS Publications
The synthesis and properties including heats of combustion and viscosities are described for a series of dicyclic alkanes prepared in a purity of 99 mole% or higher. The series, starting …
Number of citations: 73 pubs.acs.org
WE Slack, CG Moseley, KA Gould… - Journal of the American …, 1974 - ACS Publications
I. Thus log/=—k't/2.303. Indeed, a plot of log f vs. t is linear passing through the origin. The slope leads to a value of k'= 3.64 X 10-5 sec-1. The true homolysis rate con-stant, k 1, can then …
Number of citations: 6 pubs.acs.org
AEM Nor-Eljaleel, MA Himat - Research Journal of Chemistry and …, 2015 - researchgate.net
Four compounds of mono and di-4′, 4′-dihydroxy-2, 2-diphenylpropane mannich side chain were synthesized by three components through Mannich reaction. These compounds (1-4…
Number of citations: 2 www.researchgate.net

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